molecular formula C14H12BrNO2S B12520063 N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 221000-79-9

N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12520063
CAS No.: 221000-79-9
M. Wt: 338.22 g/mol
InChI Key: ZOQMKQLCDUUNRY-UHFFFAOYSA-N
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Description

N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE: is an organic compound characterized by the presence of a bromophenyl group and a methylbenzenesulfonamide moiety. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE typically involves the condensation of 2-bromobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide has been investigated for its potential antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. Research indicates that derivatives of sulfonamides can exhibit enhanced antibacterial properties, making them valuable in developing new antibiotics .

Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can modulate immune responses and exhibit anti-inflammatory effects. They may act as inhibitors of chemokine receptors, which are involved in inflammatory processes. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Biological Research

Biochemical Interactions
The unique structure of this compound allows it to interact with various biological molecules. Its sulfonamide group can inhibit specific enzymes, leading to significant biological effects. For example, it may affect pathways involved in cell signaling and metabolism, making it a useful tool in biochemical research .

Cancer Research
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound may influence tumor growth and progression through its action on molecular targets involved in cancer development. Research into its efficacy against different cancer types is ongoing, with promising results suggesting that it could be part of future therapeutic strategies .

Materials Science

Synthesis of Functional Materials
this compound can serve as an intermediate in the synthesis of novel materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or materials used in electronic applications .

Case Studies and Research Findings

Study Focus Findings
Bhide et al. (1991)Antimutagenic effectsDemonstrated that extracts containing sulfonamide derivatives reduced mutagenicity in animal models, suggesting protective effects against carcinogens .
Wanczyk et al. (2013)Monoclonal antibody developmentDeveloped antibodies targeting tobacco-specific nitrosamines using sulfonamide derivatives as key components, indicating their utility in immunological studies .
Recent Advances (2024)Biological activityReviewed the synthesis and biological activity of sulfonamide-based hybrids, highlighting their potential as therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action of N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE
  • N-[(2-CHLOROPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE
  • N-[(2-FLUOROPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE

Comparison: Compared to its analogs, N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Biological Activity

N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula: C14H12BrNO2S
  • Molecular Weight: 338.22 g/mol
  • CAS Number: 221000-79-9
  • IUPAC Name: N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide
  • Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br

This compound features a bromophenyl group that enhances its electrophilic properties, making it a candidate for various biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes involved in folate synthesis, mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth.
  • Electrophilic Interactions: The bromophenyl group may participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets, including proteins and nucleic acids.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains:

  • Mechanism of Action: By inhibiting dihydropteroate synthase, this compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects.
  • Case Studies:
    • A study demonstrated that related sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against resistant strains of Klebsiella pneumoniae .
    • Another research indicated that structural modifications in sulfonamides could enhance their antimicrobial efficacy .

Antioxidant Properties

Research has highlighted the antioxidant potential of sulfonamide derivatives:

  • DPPH Radical Scavenging Activity: this compound exhibited moderate antioxidant activity in various assays, including DPPH and ABTS tests.
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Sulfonamide A52.7786.21
This compoundTBDTBD

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives to understand its unique properties:

Compound NameStructural FeaturesAntimicrobial ActivityAntioxidant Activity
N-(4-Bromobenzylidene)-p-toluenesulfonamideBromobenzyl groupModerateLow
N-(2-Chlorobenzylidene)-p-toluenesulfonamideChlorobenzyl groupHighModerate

Properties

CAS No.

221000-79-9

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3

InChI Key

ZOQMKQLCDUUNRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br

Origin of Product

United States

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